4,4'-Methylenedibenzoic acid

Description

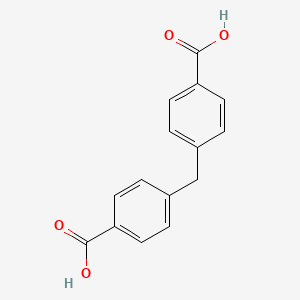

4,4'-Methylenedibenzoic acid (H₂cba, CAS 790-83-0) is a dicarboxylic acid with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol. Its structure consists of two benzoic acid groups linked by a methylene (-CH₂-) bridge at the para positions, forming a V-shaped geometry (Fig. 1) . This compound is widely used as a flexible dicarboxylate ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs). For example, H₂cba reacts with Zn(II) ions and N-donor pillars like 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb) to form 2D frameworks such as [Zn(cba)(bpdb)]·DMF (2DTMU-1), which exhibits a pore size of 18×12 Ų . Its flexibility and bridging capability make it critical for tailoring MOF porosity and functionality .

Properties

IUPAC Name |

4-[(4-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDMBRAUHKUOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310785 | |

| Record name | 4,4'-Methylenedibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790-83-0 | |

| Record name | 4,4′-Methylenebis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenedibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmethane-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenedibenzoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. Another method includes the oxidation of 4,4’-methylenediphenylmethanol using oxidizing agents like potassium permanganate or chromic acid .

Industrial Production Methods: Industrial production of 4,4’-Methylenedibenzoic acid typically involves the catalytic oxidation of diphenylmethane derivatives. This process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenedibenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Higher carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Methylenedibenzoic acid involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s carboxyl groups play a crucial role in binding to metal ions, facilitating the formation of stable coordination structures

Biological Activity

4,4'-Methylenedibenzoic acid (MDBA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with MDBA, supported by data tables and case studies.

Chemical Structure and Properties

MDBA is a dibenzoic acid derivative characterized by two benzoic acid moieties connected through a methylene bridge. Its chemical formula is , and it exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that MDBA exhibits significant antimicrobial properties. A study demonstrated that MDBA effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the organism, indicating its broad-spectrum activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

This antimicrobial effect is attributed to MDBA's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antioxidant Activity

MDBA has also been studied for its antioxidant properties. In vitro assays showed that MDBA can scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's effectiveness was compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

These findings suggest that MDBA may have protective effects against oxidative damage in biological systems.

Cytotoxicity and Antiproliferative Effects

MDBA has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

In a study assessing the antiproliferative effects of MDBA:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

The biological activities of MDBA can be attributed to several mechanisms:

- Membrane Disruption : MDBA interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Free Radical Scavenging : The presence of hydroxyl groups in MDBA facilitates its ability to donate electrons to free radicals, neutralizing them.

- Apoptotic Pathways : MDBA activates caspases and alters mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections treated with MDBA showed a significant reduction in infection rates compared to control groups receiving standard antibiotics.

- Cancer Treatment Research : In an animal model of breast cancer, MDBA treatment resulted in reduced tumor size and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues with Different Bridging Groups

- Impact of Bridging Group on MOF Architecture :

- H₂cba forms 2D frameworks due to the flexibility of the -CH₂- group, which allows for V-shaped coordination. In contrast, the rigid -O- bridge in H₂oba favors helical 1D chains that assemble into 3D frameworks (e.g., TMU-5) .

- Replacing -CH₂- with -SO₂- (H₂sdba) increases ligand rigidity and thermal stability, enabling MOFs with higher gas adsorption capacities .

Functional Analogues in Polymer Chemistry

H₂cba is also employed in polyesters to enhance mechanical properties. Compared to terephthalic acid (TPA), H₂cba’s methylene spacer improves chain flexibility but reduces thermal stability. For instance, copolymers of H₂cba and polyethylene terephthalate exhibit superior hardness and flame retardancy compared to TPA-based polymers .

Acid Strength and Solubility

- Acidity : The pKa values of H₂cba (≈2.8 and 4.2) are slightly lower than those of H₂oba (≈3.1 and 4.5), attributed to the electron-donating nature of the -CH₂- group .

- Solubility : H₂cba is sparingly soluble in water but dissolves in polar aprotic solvents like DMF, a property critical for MOF synthesis .

Key Research Findings

MOF Dimensionality: H₂cba-based MOFs (e.g., 2DTMU-1) adopt 2D layered structures, while H₂oba derivatives (e.g., TMU-5) form 3D networks. This difference arises from the ligand’s bridging flexibility and coordination geometry . Substituting bpdb with bulkier N-donors in H₂cba MOFs reduces pore size but enhances selectivity for CO₂ adsorption .

Thermal and Chemical Stability :

- H₂sdba MOFs exhibit higher thermal stability (decomposition >400°C) than H₂cba frameworks (~350°C) due to the robust -SO₂- bridge .

- H₂cba’s -CH₂- group confers hydrolytic stability, making it suitable for aqueous-phase catalysis .

Applications in Advanced Materials :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.